1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
“1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H17NO4S.HCl . It has a molecular weight of 283.77 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a tetrahydrothienyl group (which contains a sulfur atom) and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 167°C . Other physical and chemical properties such as solubility, stability, and reactivity would depend on the specific conditions and may not be readily available without further experimental data.Scientific Research Applications
- CSB54178 has been studied for its potential cardiovascular effects. Researchers have explored its impact on blood pressure regulation, inotropic activity (contractile force of the heart), and vasodilation. These investigations aim to uncover its therapeutic potential in managing cardiovascular diseases .
Cardiovascular Research
Mechanism of Action
Target of Action
The primary target of 1-(1,1-Dioxidotetrahydrothien-3-yl)piperidine-4-carboxylic acid hydrochloride is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
It is known that the inhibition of gaba uptake can influence several downstream effects, such as reducing neuronal excitability and potentially exerting anxiolytic and anticonvulsant effects .
Result of Action
The inhibition of GABA uptake by this compound can lead to a decrease in neuronal excitability. This may result in potential anxiolytic and anticonvulsant effects . .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S.ClH/c12-10(13)8-1-4-11(5-2-8)9-3-6-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXLLFPKRKVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1052541-78-2 |
Source
|
Record name | 1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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